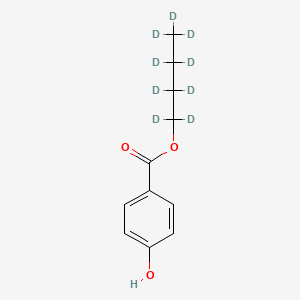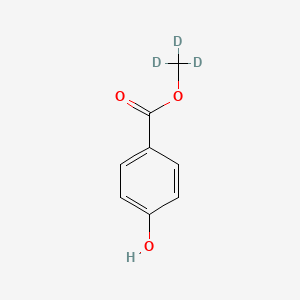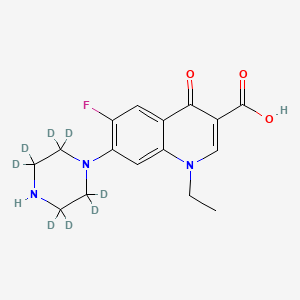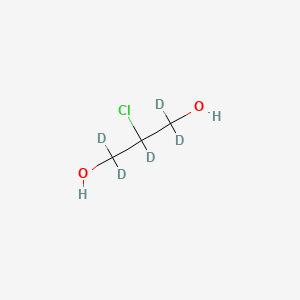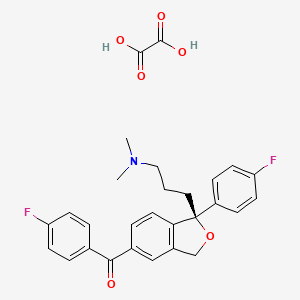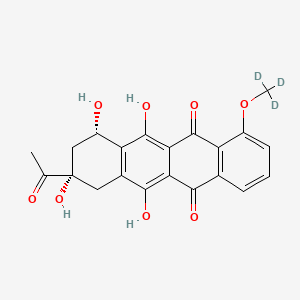
Cefoxitin-d3 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefoxitin-d3 Sodium Salt is a semi-synthetic, broad-spectrum antibiotic used for the treatment of serious bacterial infections . It is derived from cephamycin C, which is produced by Streptomyces lactamdurans . It is often grouped with the second-generation cephalosporins . The generic version of cefoxitin is known as cefoxitin sodium .
Molecular Structure Analysis
The molecular formula of Cefoxitin-d3 Sodium Salt is C16H16N3NaO7S2 . It has a molecular weight of 450.4 . It is structurally different from the cephalosporins by the presence of a 7-αmethoxy group on the 7-β-aminocephalosporanic acid nucleus of the molecule .Chemical Reactions Analysis
Cefoxitin Sodium is very soluble in water and exhibits apparent first-order decomposition in this medium at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, cefoxitin sodium loses about 10% of its activity in 2 days at 25°C . Thermal decomposition rates for amorphous and crystalline cefoxitin sodium samples were determined .Physical And Chemical Properties Analysis
Cefoxitin-d3 Sodium Salt is a white to off-white powder that is soluble in water, methanol, and ethanol. Its melting point is 198-200°C (dec.). It is stable under normal conditions of use and storage.Mécanisme D'action
The bactericidal action of cefoxitin results from inhibition of cell wall synthesis . It is active against a broad range of gram-negative bacteria including anaerobes . The methoxy group in the 7a position provides cefoxitin with a high degree of stability in the presence of beta-lactamases, both penicillinases and cephalosporinases, of gram-negative bacteria .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Cefoxitin-d3 Sodium Salt can be achieved by modifying the synthesis pathway of Cefoxitin Sodium Salt, which involves the condensation of 7-aminocephalosporanic acid (7-ACA) with N-methylthiotetrazole (NMTT) to form cefoxitin, followed by the addition of sodium hydroxide to form the sodium salt. The modification involves the use of deuterated versions of 7-ACA and NMTT to obtain Cefoxitin-d3 Sodium Salt.", "Starting Materials": [ "Deuterated 7-aminocephalosporanic acid (7-ACA-d3)", "Deuterated N-methylthiotetrazole (NMTT-d3)", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 7-ACA-d3 and NMTT-d3 in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 2: Add a condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to the solution to promote the condensation reaction between 7-ACA-d3 and NMTT-d3.", "Step 3: Allow the reaction to proceed for a suitable period of time, typically 2-4 hours, at room temperature or slightly elevated temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to form the sodium salt of Cefoxitin-d3.", "Step 5: Isolate the product by filtration or precipitation, and wash with water to remove any impurities." ] } | |
Numéro CAS |
1316289-46-9 |
Nom du produit |
Cefoxitin-d3 Sodium Salt |
Formule moléculaire |
C16H16N3NaO7S2 |
Poids moléculaire |
452.446 |
Nom IUPAC |
sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
Clé InChI |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
Synonymes |
(6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-(methoxy-d3)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Betacef-d3; Cefaxilin-d3 Sodium; Cenomycin-d3; Farmoxin-d3; MK 306-d3; Mefoxin-d3; Mefoxithin-d |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




